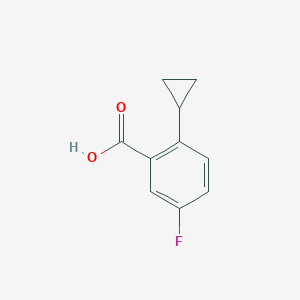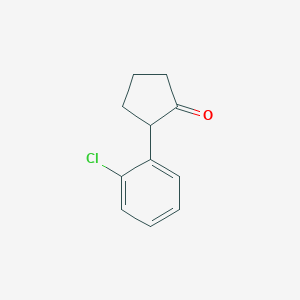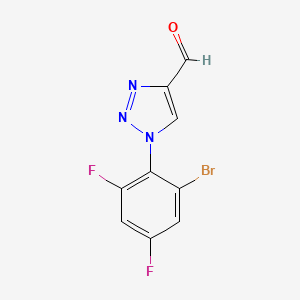
1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” seems to be a complex organic molecule. It appears to contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carbaldehyde group (-CHO), which is a formyl group and is often involved in condensation reactions .
Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide an analysis of the chemical reactions this compound might undergo. The presence of the bromo and fluoro groups could make it a candidate for further substitution reactions. The carbaldehyde group might be involved in condensation reactions .Applications De Recherche Scientifique
Fluorescence Probing and Biological Applications
1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been explored for their potential in biological applications. A notable instance is the development of a fluorescence probe with characteristics of intramolecular charge transfer and aggregation-induced emission enhancement. This probe demonstrated high selectivity and sensitivity towards homocysteine, an amino acid associated with various health conditions, showcasing potential applications in biological systems for researching the effects of homocysteine and other amino acids (Chu et al., 2019).
Antimicrobial and Antioxidant Activity
The compound has been a part of the synthesis of various derivatives that have been tested for antimicrobial and antioxidant activities. For instance, new 1,2,3-triazolyl pyrazole derivatives showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential applications in the development of new antimicrobial agents (Bhat et al., 2016). Similarly, other studies have synthesized and tested compounds for their antimicrobial properties, providing insights into the structural requirements for biological activity and the potential for developing new therapeutic agents (Swamy et al., 2019).
Crystallography and Structural Analysis
The crystal structures of various derivatives of this compound have been reported, providing valuable information about the molecular conformation and intermolecular interactions. These studies contribute to understanding the structural aspects of these compounds and their potential implications in biological activity and material science (Gonzaga et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N3O/c10-7-1-5(11)2-8(12)9(7)15-3-6(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCMMRCWLNGZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N2C=C(N=N2)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)
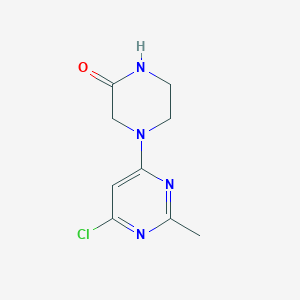
![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1467538.png)
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467540.png)

![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)
![3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1467543.png)
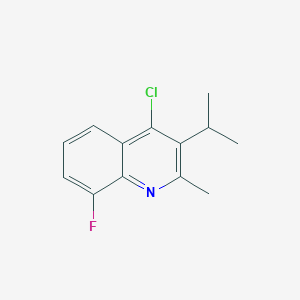
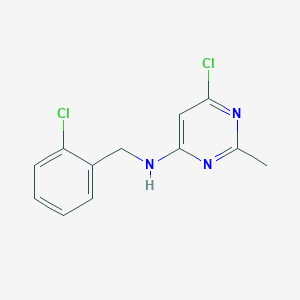
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467552.png)

